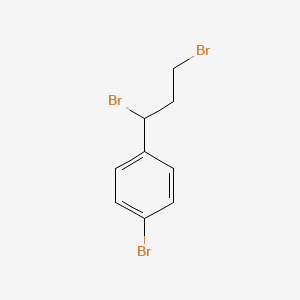

1-Bromo-4-(1,3-dibromopropyl)benzene

Description

Brominated organic compounds are molecules that contain one or more bromine atoms. The incorporation of bromine into an organic framework can dramatically alter a molecule's physical, chemical, and biological properties, making bromination a powerful tool in synthetic chemistry. These compounds are pivotal as intermediates in the synthesis of pharmaceuticals and agrochemicals and are used in materials science, notably as flame retardants. researchgate.netmasterorganicchemistry.com

Halogenated organic compounds, which include bromine, chlorine, fluorine, and iodine substituents, form a cornerstone of modern chemical research. The introduction of a halogen, such as bromine, into an aromatic system is a fundamental transformation known as electrophilic aromatic substitution. masterorganicchemistry.comnih.govquora.com This reaction allows for the regioselective placement of bromine atoms onto a benzene (B151609) ring, which can then serve as a handle for subsequent reactions, most notably metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. msu.educhemistry.coach

The study of halogenated compounds also extends to environmental science, as many polybrominated compounds, like polybrominated diphenyl ethers (PBDEs) used as flame retardants, are persistent in the environment. epa.govnih.gov Research in this area focuses on their environmental fate, degradation pathways, and potential toxicological effects, driving the development of more sustainable alternatives. nih.govnih.govchemistrysteps.com

The specific structure of 1-Bromo-4-(1,3-dibromopropyl)benzene presents several points of interest for chemical research. It is a tribrominated derivative of propylbenzene, featuring three bromine atoms in distinct chemical environments, which suggests differential reactivity.

| Property | Data |

| CAS Number | 58873-51-1 |

| Molecular Formula | C₉H₉Br₃ |

| Molecular Weight | 356.88 g/mol |

| Synonyms | Benzene, 1-bromo-4-(1,3-dibromopropyl)- |

Data sourced from chemical suppliers. nist.govnih.gov

The research interest in a molecule like this compound can be inferred from its key structural features:

Three distinct C-Br bonds:

An aromatic C-Br bond on the benzene ring. This bond is relatively stable but is a key functional group for transformations like Suzuki, Stille, and Heck cross-coupling reactions, which are fundamental in modern organic synthesis for building more complex molecules.

A benzylic C-Br bond at the carbon atom adjacent to the benzene ring (C-1 of the propyl chain). Benzylic C-H bonds are relatively weak, and thus the benzylic position is particularly reactive. masterorganicchemistry.comlibretexts.org A halide at this position is susceptible to nucleophilic substitution (both SN1 and SN2) and elimination reactions, with the reaction pathways being enhanced by the stability of the intermediate benzylic carbocation or radical. msu.educhemistry.coachchemistrysteps.com

A primary alkyl C-Br bond at the end of the propyl chain (C-3). This bond exhibits the typical reactivity of a primary alkyl halide.

Chirality: The benzylic carbon (C-1 of the propyl chain) is a stereocenter, as it is bonded to four different groups (the bromophenyl ring, a bromine atom, a hydrogen atom, and the -CH2CH2Br group). This means the molecule is chiral and can exist as a pair of enantiomers (R and S forms). uou.ac.intru.ca This stereochemical feature could be of interest in asymmetric synthesis or in the study of stereoselective reactions.

Conformational Flexibility: The propyl side chain can rotate around its carbon-carbon single bonds, leading to different spatial arrangements known as conformers, such as anti and gauche conformations. nist.govdtic.mil The specific conformation can influence the molecule's reactivity and its interactions with other molecules.

Supramolecular Potential: Halogenated aromatic compounds are known to participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. nih.govnih.govrsc.org This property could potentially be exploited to direct the self-assembly of this compound into ordered supramolecular structures. researchgate.netrsc.org

Given these features, the primary research interest in this compound would likely be as a versatile synthetic building block, allowing for selective and sequential reactions at its three different bromine sites to construct complex molecular architectures.

While specific academic studies on this compound are not prominent in the literature, the research trajectories for structurally related brominated compounds are well-established and provide a clear context for its potential applications.

Advanced Synthetic Methodologies: A major area of research is the development of more efficient and selective bromination reactions. This includes catalytic methods for the direct C-H bromination of aromatic compounds, which avoids the need for pre-functionalized substrates, and novel reagents for benzylic bromination, such as N-bromosuccinimide (NBS), which provides a low concentration of bromine to favor radical substitution over addition to any present double bonds. masterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.org

Cross-Coupling and Functionalization: Aryl bromides are workhorse molecules in organic synthesis, extensively used in palladium-catalyzed cross-coupling reactions to create complex organic molecules from simpler precursors. msu.edu Research continues to focus on developing more robust and versatile catalyst systems that can operate under milder conditions and tolerate a wider range of functional groups.

Environmental and Metabolic Studies: There is a significant body of research on the environmental presence, fate, and metabolism of polybrominated compounds, largely driven by concerns over brominated flame retardants (BFRs). epa.gov Studies investigate how these compounds are metabolized by organisms, which can involve oxidative debromination and cleavage of ether linkages in compounds like PBDEs. libretexts.orgrsc.org While this compound is not a BFR, research on related polybrominated alkylbenzenes contributes to the understanding of the environmental behavior of this class of chemicals. nih.govnih.govdiva-portal.org

Medicinal Chemistry and Bioactivity: Bromine is often incorporated into drug candidates to modulate their metabolic stability, binding affinity, or pharmacokinetic properties. Brominated heterocycles, for example, are versatile intermediates in the synthesis of bioactive compounds. researchgate.net The different reactive sites on this compound could serve as anchor points for constructing novel molecular scaffolds for biological screening.

Properties

IUPAC Name |

1-bromo-4-(1,3-dibromopropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br3/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWUVONQPRIFIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCBr)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743202 | |

| Record name | 1-Bromo-4-(1,3-dibromopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58873-51-1 | |

| Record name | 1-Bromo-4-(1,3-dibromopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 4 1,3 Dibromopropyl Benzene

Retrosynthetic Analysis and Precursor Selection

A retrosynthetic analysis of 1-Bromo-4-(1,3-dibromopropyl)benzene suggests that the primary disconnections would involve the carbon-bromine bonds on the propyl side chain. This approach simplifies the target molecule to more readily available precursors. Two logical precursors emerge from this analysis: 1-bromo-4-allylbenzene and 1-bromo-4-propylbenzene (B1266215).

The selection of the precursor is critical as it dictates the subsequent synthetic strategy. 1-bromo-4-allylbenzene, with its reactive double bond, is a prime candidate for direct dibromination. Alternatively, 1-bromo-4-propylbenzene could undergo bromination at the benzylic and adjacent positions, though this route presents significant challenges in controlling the reaction's regioselectivity.

Classical Synthetic Routes to this compound

The classical approaches to synthesizing this compound primarily revolve around the functionalization of the aforementioned precursors. These methods rely on well-established bromination reactions.

Bromination Reactions and Regioselectivity Considerations

From 1-Bromo-4-allylbenzene: The most direct route to this compound is the electrophilic addition of bromine (Br₂) across the double bond of 1-bromo-4-allylbenzene. This reaction typically proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion. thieme-connect.de This method is generally high-yielding and highly regioselective, as the bromine atoms add specifically to the carbons of the former double bond.

From 1-Bromo-4-propylbenzene: An alternative, though less selective, approach involves the free-radical bromination of 1-bromo-4-propylbenzene. This reaction is typically initiated by UV light or a radical initiator and often employs N-bromosuccinimide (NBS) as the bromine source to maintain a low concentration of Br₂. libretexts.orglibretexts.org The regioselectivity of free-radical bromination is governed by the stability of the resulting radical intermediates. The benzylic position (C1 of the propyl chain) is particularly susceptible to bromination due to the resonance stabilization of the benzylic radical. masterorganicchemistry.comquora.com However, achieving dibromination at the C1 and C3 positions while leaving the C2 position untouched is challenging and would likely result in a mixture of products.

Optimization of Reaction Conditions and Yields

For the synthesis from 1-bromo-4-allylbenzene, the reaction conditions are relatively straightforward. The reaction is often carried out in an inert solvent, such as a chlorinated hydrocarbon, at or below room temperature to minimize side reactions. The slow addition of bromine can help to control the exothermicity of the reaction and improve the yield.

Optimizing the free-radical bromination of 1-bromo-4-propylbenzene is more complex. The ratio of NBS to the substrate, the choice of initiator, and the reaction temperature would all need to be carefully controlled to favor the desired dibrominated product. However, due to the similar reactivity of the C-H bonds on the propyl chain to radical abstraction, achieving a high yield of a single isomer is unlikely.

Novel and Sustainable Synthetic Approaches

Modern synthetic chemistry is increasingly focused on the development of more sustainable and efficient methodologies. This includes the use of catalytic systems and the development of stereoselective reactions.

Catalytic Syntheses of this compound

While specific catalytic methods for the synthesis of this compound are not widely reported, general advancements in catalytic bromination could be applicable. For instance, the use of catalysts could potentially improve the selectivity of the free-radical bromination of 1-bromo-4-propylbenzene. However, the development of a catalyst that can direct bromination to the C1 and C3 positions specifically would be a significant synthetic challenge.

Stereoselective and Enantioselective Synthesis (if applicable)

The structure of this compound contains a chiral center at the C1 position of the propyl chain. Therefore, it is possible to synthesize enantiomerically enriched or pure forms of this compound.

If the synthesis proceeds via the bromination of 1-bromo-4-allylbenzene, the use of a chiral bromine source or a chiral catalyst could potentially induce stereoselectivity in the addition reaction, leading to a non-racemic mixture of the enantiomers. However, achieving high levels of enantioselectivity in the electrophilic bromination of alkenes remains a challenging area of research.

For a stereoselective synthesis starting from a chiral precursor, one could envision employing asymmetric catalysis to generate a chiral version of 1-bromo-4-allylbenzene or a related intermediate, which would then be carried through the synthetic sequence.

Laboratory Scale-Up Considerations and Challenges

The transition of the synthesis of this compound from a laboratory setting to a larger, pilot-plant, or industrial scale introduces a host of challenges that are not always apparent at the bench scale. A successful scale-up requires careful consideration of various chemical engineering principles to ensure safety, efficiency, and reproducibility. The primary concerns revolve around managing reaction exothermicity, ensuring adequate mixing and mass transfer, handling of hazardous reagents, and developing scalable purification methods.

A probable synthetic route to this compound involves the Friedel-Crafts alkylation of bromobenzene (B47551) with 1,3-dibromopropane, or a multi-step process involving the acylation of bromobenzene followed by reduction and bromination. Each of these reaction types presents its own set of scale-up hurdles. For instance, Friedel-Crafts reactions are often highly exothermic and require careful temperature control to prevent runaway reactions and the formation of byproducts. mt.comwikipedia.org Bromination reactions can also be exothermic and may involve the use of corrosive and hazardous reagents like molecular bromine. masterorganicchemistry.commsu.edu

Key challenges in the scale-up of the synthesis of this compound include:

Heat Management: Exothermic reactions can lead to a rapid increase in temperature in large reactors if not managed effectively. The surface-area-to-volume ratio decreases significantly as the reactor size increases, making heat dissipation more challenging. This can lead to side reactions, product degradation, and safety hazards. rutgers.edu

Mass Transfer and Mixing: Ensuring that all reactants are in close contact is crucial for the reaction to proceed efficiently. mt.com Inadequate mixing can result in localized "hot spots" or areas of high reactant concentration, leading to the formation of impurities. mt.comaiche.org This is particularly critical in multiphase reaction systems. nih.govresearchgate.net

Reagent Addition and Control: The rate of addition of reagents can significantly impact the reaction profile. A slow and controlled addition is often necessary to manage the reaction exotherm and maintain a safe operating temperature. novartis.com

Work-up and Purification: Procedures that are straightforward in the laboratory, such as extractions and chromatography, can be cumbersome and costly at a larger scale. Developing scalable purification methods, such as crystallization or distillation, is essential for obtaining the desired product purity. nih.gov

Material Handling and Safety: The handling of large quantities of corrosive or toxic reagents, such as Lewis acids (e.g., aluminum chloride) used in Friedel-Crafts reactions or brominating agents, requires specialized equipment and stringent safety protocols. blogspot.comthermofisher.com

The following interactive data table summarizes some of the key considerations and potential mitigation strategies for the laboratory scale-up of the synthesis of this compound.

| Challenge | Potential Impact on Scale-Up | Mitigation Strategies |

| Reaction Exothermicity | Runaway reaction, byproduct formation, decreased yield and purity. | Use of jacketed reactors with efficient heat exchange fluids, controlled addition of reagents, dilution of the reaction mixture. |

| Mixing and Mass Transfer | Incomplete reaction, formation of localized hot spots, increased impurity profile. mt.com | Selection of appropriate reactor geometry and agitator design, optimization of stirring speed, use of baffles to improve turbulence. |

| Handling of Hazardous Reagents | Safety risks for personnel, potential for environmental contamination. | Use of closed-transfer systems, personal protective equipment (PPE), and implementation of robust spill containment procedures. |

| Product Purification | Difficulty in achieving desired purity, high cost of large-scale chromatography, potential for significant product loss. | Development of scalable crystallization or distillation methods, investigation of alternative purification techniques like solvent extraction. nih.gov |

| Byproduct Formation | Complicates purification, reduces overall yield, may require additional disposal considerations. | Optimization of reaction conditions (temperature, concentration, catalyst loading), controlled reagent addition to minimize side reactions. |

Reactivity and Mechanistic Studies of 1 Bromo 4 1,3 Dibromopropyl Benzene

Reactivity of Carbon-Bromine Bonds

The reactivity of the three C-Br bonds in 1-Bromo-4-(1,3-dibromopropyl)benzene differs significantly. The benzylic bromide at the C1 position of the propyl chain is the most reactive towards both substitution and elimination reactions due to the ability of the adjacent benzene (B151609) ring to stabilize carbocation intermediates or transition states through resonance. The primary bromide at the C3 position exhibits typical reactivity for an alkyl halide. The aryl bromide, where the bromine is directly attached to the benzene ring, is considerably less reactive under standard nucleophilic substitution and elimination conditions but is highly susceptible to reactions involving organometallic intermediates.

| Bond Type | Position | Relative Reactivity (SN/E) | Influencing Factors |

| Benzylic Bromide | C1 of propyl chain | High | Resonance stabilization of carbocation/transition state |

| Primary Bromide | C3 of propyl chain | Medium | Standard alkyl halide reactivity, sterically accessible |

| Aryl Bromide | C4 of benzene ring | Low | High bond strength, sp² carbon hybridization |

The diverse nature of the C-Br bonds in this compound allows for different nucleophilic substitution mechanisms to operate.

Benzylic Bromide (C1): This position is highly susceptible to nucleophilic substitution. The reaction can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the conditions.

S(_N)1 Pathway: In the presence of polar, protic solvents and weak nucleophiles, the reaction favors an S(_N)1 mechanism. This involves the departure of the bromide ion to form a resonance-stabilized benzylic carbocation, which is then attacked by the nucleophile. The resonance delocalizes the positive charge across the benzene ring, making this intermediate particularly stable.

S(_N)2 Pathway: With strong, aprotic solvents and potent nucleophiles, the S(_N)2 mechanism is favored. This involves a backside attack by the nucleophile, displacing the bromide ion in a single concerted step.

Primary Bromide (C3): The C-Br bond at the terminal end of the propyl chain reacts as a typical primary alkyl halide. It strongly favors the S(_N)2 pathway due to low steric hindrance and the relative instability of a primary carbocation.

Aryl Bromide (C4): The aryl C-Br bond is generally unreactive towards S(_N)1 and S(_N)2 reactions. libretexts.org The S(_N)1 pathway is disfavored due to the instability of the aryl cation. The S(_N)2 pathway is blocked because the benzene ring prevents the necessary backside attack. Nucleophilic aromatic substitution (S(_N)Ar) can occur but requires strong electron-withdrawing groups on the ring, which are absent in this molecule. stackexchange.com

Elimination reactions often compete with nucleophilic substitution, particularly when strong bases are used.

Benzylic and Primary Bromides: Both alkyl bromide centers can undergo elimination to form alkenes. The use of a strong, non-nucleophilic base (e.g., potassium tert-butoxide) favors elimination over substitution.

E2 Pathway: The removal of HBr from the 1,2-positions of the propyl chain (involving the benzylic bromide) or the 2,3-positions would proceed via an E2 mechanism with a strong base, leading to the formation of olefinic products like 1-bromo-4-(prop-1-en-1-yl)benzene or 1-bromo-4-(prop-2-en-1-yl)benzene.

E1 Pathway: Under conditions that favor the S(_N)1 reaction (polar, protic solvents), an E1 reaction can also occur from the benzylic position via the same resonance-stabilized carbocation intermediate.

The specific olefinic product formed depends on which proton is removed and which bromine acts as the leaving group. Elimination involving the benzylic C1-Br and a proton from C2 is often kinetically and thermodynamically favored due to the formation of a conjugated system between the new double bond and the benzene ring.

Electrophilic Aromatic Substitution on the Benzene Moiety

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene ring with an electrophile. youtube.comlibretexts.org The rate and regioselectivity of this reaction are governed by the existing substituents: the bromine atom and the 1,3-dibromopropyl group.

Directing Effects: Both the bromo group and the alkyl group are ortho, para-directors. Since these two groups are in a para relationship to each other, they direct incoming electrophiles to the remaining four positions on the ring, which are all ortho to one group and meta to the other.

Activating/Deactivating Effects: The alkyl group is weakly activating, meaning it increases the rate of EAS compared to benzene by donating electron density to the ring. Conversely, the bromine atom is a deactivating group due to its electron-withdrawing inductive effect, which slows the reaction rate.

| Substituent | Type | Directing Effect |

| -Br | Deactivating (Inductive) | ortho, para |

| -(CHBrCH₂CH₂Br) | Activating (Inductive) | ortho, para |

Radical Reactions Involving Bromine Centers

The carbon-bromine bonds in this compound can undergo homolytic cleavage to form radical intermediates, particularly under photolytic or high-temperature conditions. The benzylic C-Br bond has the lowest bond dissociation energy and is therefore the most likely site for initial radical formation. Benzylic radicals are stabilized by resonance, similar to benzylic carbocations.

Potential radical reactions include:

Radical Reduction: Treatment with a radical initiator (like AIBN) and a hydrogen atom donor (like tributyltin hydride) could selectively reduce the C-Br bonds, likely starting with the most reactive benzylic position.

Radical Coupling: In the absence of a trapping agent, the generated radicals could couple to form dimeric structures.

Additionally, while the benzylic position is already brominated, the C-H bonds at the C2 position of the propyl chain could be susceptible to radical abstraction followed by further functionalization if a suitable radical reagent is used.

Functional Group Transformations and Derivatization Strategies

The differential reactivity of the three C-Br bonds is a key feature for synthetic strategies, allowing for selective functionalization.

Derivatization of Alkyl Bromides: The benzylic and primary bromides can be converted into a wide array of other functional groups through S(_N)2 reactions. Examples include:

Alcohols: Reaction with hydroxide (e.g., NaOH) or water.

Ethers: Reaction with alkoxides (e.g., NaOCH₃).

Amines: Reaction with ammonia or primary/secondary amines.

Nitriles: Reaction with cyanide (e.g., NaCN).

By carefully controlling stoichiometry and reaction conditions (e.g., temperature), it may be possible to selectively react the more labile benzylic bromide while leaving the primary bromide intact, or to substitute both.

Grignard Reagent Formation: The alkyl C-Br bonds can react with magnesium metal to form Grignard reagents. This is typically more facile for the primary bromide than the benzylic one. The aryl bromide is less reactive under these conditions. The resulting organometallic species can be used in carbon-carbon bond-forming reactions with electrophiles like aldehydes, ketones, or esters.

Derivatization of the Aryl Bromide: The aryl C-Br bond is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are generally unreactive towards the alkyl halide moieties under standard conditions.

Catalyzed Reactions of this compound

The aryl bromide functionality is particularly well-suited for a variety of powerful palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions offer a selective way to modify the aromatic core of the molecule.

Examples of such catalyzed reactions include:

Suzuki Coupling: Reaction with an organoboron reagent (R-B(OH)(_2)) to form a C-C bond, introducing a new alkyl or aryl group at the C4 position of the benzene ring.

Heck Reaction: Reaction with an alkene to form a substituted alkene, extending the carbon framework. researchgate.net

Sonogashira Coupling: Reaction with a terminal alkyne to install an alkyne group on the aromatic ring.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, creating an arylamine derivative.

Stille Coupling: Reaction with an organostannane reagent (R-SnBu(_3)) for C-C bond formation.

These catalytic methods are highly valuable because they proceed under relatively mild conditions and exhibit high functional group tolerance, allowing the alkyl bromide moieties to remain unchanged during the transformation of the aryl bromide.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Cross-coupling reactions, typically catalyzed by palladium complexes, are powerful tools for the formation of carbon-carbon bonds. The aryl bromide moiety of this compound is expected to be the primary site of reaction in Suzuki, Heck, and Sonogashira couplings, as aryl halides are common substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound. It is anticipated that this compound would react with various aryl or vinyl boronic acids or their esters at the aryl bromide position. The general mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. This compound could likely participate in Heck reactions with alkenes such as styrenes or acrylates. The reaction typically proceeds via oxidative addition of the aryl bromide to a palladium catalyst, followed by insertion of the alkene and subsequent β-hydride elimination to form a substituted alkene.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is expected that the aryl bromide of this compound would readily couple with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst.

While specific experimental data is not available, a hypothetical reaction scheme for the Suzuki-Miyaura coupling is presented below.

Hypothetical Suzuki-Miyaura Reaction Data

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Not Reported |

| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Not Reported |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | Not Reported |

Reductive Debromination Studies

Reductive debromination of this compound would involve the removal of one or more bromine atoms and their replacement with hydrogen. The different reactivity of the aryl and alkyl bromides could allow for selective debromination. The alkyl bromides are generally more susceptible to nucleophilic substitution and certain types of reduction than the more inert aryl bromide.

Reagents such as tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN) are commonly used for the reduction of alkyl halides. Under these conditions, it is plausible that the 1,3-dibromopropyl group could be partially or fully reduced while leaving the aryl bromide intact. Alternatively, catalytic hydrogenation using a palladium catalyst could potentially be employed, although this might also affect other parts of the molecule depending on the conditions.

Due to the absence of specific studies on this compound, the following table presents hypothetical outcomes for selective reductive debromination.

Hypothetical Reductive Debromination Data

| Entry | Reagent | Product |

| 1 | 1.1 eq. Bu₃SnH, AIBN | 1-Bromo-4-(3-bromopropyl)benzene |

| 2 | 2.2 eq. Bu₃SnH, AIBN | 1-Bromo-4-propylbenzene (B1266215) |

| 3 | H₂, Pd/C | 4-Propylbromobenzene and other products |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 4 1,3 Dibromopropyl Benzene and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's molecular formula. For 1-bromo-4-(1,3-dibromopropyl)benzene (C₉H₉Br₃), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its elemental composition.

The fragmentation pathways of this molecule under electron ionization or other ionization methods would yield significant structural information. Due to the presence of three bromine atoms, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak and any bromine-containing fragments. The relative intensities of these isotopic peaks (due to the nearly 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) would indicate the number of bromine atoms in a given fragment.

Typical fragmentation might involve:

Loss of a bromine atom.

Cleavage of the propyl side chain, potentially leading to fragments corresponding to the bromophenyl group or various brominated propyl cations.

Rearrangement reactions, which are common in the gas phase.

However, specific experimental data detailing the exact m/z values of fragments and their relative abundances for this compound are not available in the surveyed scientific literature.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the detailed structure of a molecule in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be essential.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are powerful methods for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) would reveal the correlations between protons that are coupled to each other, helping to map out the proton network within the propyl side chain.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms, providing a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) is used to establish longer-range connections between protons and carbons (typically over two to three bonds). This would be crucial for connecting the propyl side chain to the correct position on the brominated benzene (B151609) ring.

These techniques would collectively allow for the unambiguous assignment of all proton and carbon signals. Detailed experimental 2D NMR data and specific chemical shift assignments for this compound are not currently published.

Dynamic NMR Spectroscopy for Conformational Analysis

The propyl side chain of this compound has several rotatable bonds, leading to multiple possible conformations. Dynamic NMR spectroscopy, which involves acquiring spectra at different temperatures, can provide insights into the rotational barriers and the relative populations of different conformers. At low temperatures, the rotation around single bonds may become slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. However, no dynamic NMR studies for this specific compound have been found in the literature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups and bonding arrangements within a molecule.

For this compound, the expected characteristic vibrational modes would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: Typically observed just below 3000 cm⁻¹.

C=C stretching of the benzene ring, usually found in the 1450-1600 cm⁻¹ region.

C-Br stretching vibrations, which would appear in the fingerprint region of the spectrum (typically below 800 cm⁻¹).

While FT-IR and Raman spectra have been reported for related compounds like 1-bromo-4-chlorobenzene (B145707) and 1-bromo-4-nitrobenzene, specific experimental spectra with peak assignments for this compound are not available. researchgate.netirjet.net

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the preferred conformation of the molecule in the crystal lattice and provide information about intermolecular interactions. A search of crystallographic databases did not yield a crystal structure for this compound.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Purity and Absolute Configuration (if applicable)

The structure of this compound contains a chiral center at the carbon atom of the propyl chain that is bonded to both the benzene ring and a bromine atom. Therefore, this compound can exist as a pair of enantiomers.

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These methods could be used to:

Determine the enantiomeric purity of a sample.

Establish the absolute configuration of the enantiomers, often by comparing experimental spectra with those predicted from quantum chemical calculations.

No studies employing chiroptical spectroscopy for the analysis of this compound have been reported in the scientific literature.

Computational and Theoretical Chemistry Studies on 1 Bromo 4 1,3 Dibromopropyl Benzene

Conformational Analysis and Energy Landscape Exploration

The presence of a flexible dibromopropyl chain in 1-Bromo-4-(1,3-dibromopropyl)benzene suggests the existence of multiple conformers. Conformational analysis would involve systematically exploring the potential energy surface to identify stable conformers and the energy barriers between them. This is often achieved by rotating the single bonds in the propyl chain and calculating the corresponding energies. The resulting energy landscape would reveal the most probable shapes the molecule adopts. Without dedicated studies, a data table of relative energies and dihedral angles for the conformers of this specific molecule cannot be constructed.

Reaction Pathway Elucidation and Transition State Analysis

Theoretical chemistry can be used to model chemical reactions involving this compound. This includes identifying the structures of transition states and calculating the activation energies for various potential reaction pathways, such as nucleophilic substitution or elimination reactions involving the bromine atoms. This analysis provides insights into the kinetics and mechanisms of its chemical transformations. No specific reaction pathways or transition state analyses for this compound have been found in the literature.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, this would involve calculating properties like nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and Raman activities. A comparison with experimentally obtained spectra would serve to validate the computational model. As no experimental or computational spectroscopic studies for this specific compound were found, a correlation analysis is not possible.

Molecular Dynamics Simulations for Conformational Behavior and Interactions

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. These simulations would provide a deeper understanding of its conformational flexibility, solvent interactions, and potential aggregation behavior in different environments. MD simulations can reveal how the molecule moves and interacts with its surroundings on a pico- to nanosecond timescale. There is currently no published research detailing such simulations for this compound.

Synthesis and Characterization of Derivatives and Analogues of 1 Bromo 4 1,3 Dibromopropyl Benzene

Modification of Bromine Substituents and their Positional Isomers

The bromine atoms on both the aromatic ring and the propyl chain of 1-Bromo-4-(1,3-dibromopropyl)benzene can be selectively replaced or repositioned to yield a range of structural isomers and analogues. These modifications can significantly influence the compound's reactivity and its potential applications.

One common approach involves the selective replacement of the bromine on the benzene (B151609) ring using cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki or Heck coupling can be employed to introduce new functional groups. While specific studies on this compound are not widely documented, the reactivity of similar compounds such as 1-bromo-4-(1-octynyl)benzene in Suzuki coupling reactions with various arylboronic acids suggests that the aryl bromide of the target compound could be similarly functionalized. researchgate.net Such reactions would lead to the formation of biphenyl (B1667301) derivatives or introduce other organic moieties at the 4-position of the benzene ring, effectively replacing the bromine atom.

The bromine atoms on the propyl chain are susceptible to nucleophilic substitution. Reactions with nucleophiles such as azides could be used to introduce nitrogen-containing functional groups. For example, the reaction of 3-bromo-1-propanol (B121458) with sodium azide (B81097) results in the formation of 3-azido-1-propanol, indicating that the terminal bromine on the propyl chain of this compound could likely undergo a similar transformation. rsc.org

Furthermore, positional isomers can be synthesized by altering the bromination pattern on the benzene ring during the synthesis of the precursor. For example, starting with m-dichlorobenzene and reacting it with bromine in the presence of an aluminum halide catalyst can produce 1-bromo-3,4-dichlorobenzene, demonstrating that different substitution patterns can be achieved through the choice of starting materials and reaction conditions. google.com Similarly, the nitration of bromobenzene (B47551) yields a mixture of ortho and para isomers, 1-bromo-2-nitrobenzene (B46134) and 1-bromo-4-nitrobenzene, which can then be separated. pbworks.com This principle can be applied to introduce substituents at different positions on the benzene ring relative to the dibromopropyl group.

A summary of potential modifications of bromine substituents is presented in the table below.

| Starting Material | Reagents | Product | Reaction Type |

| This compound | Arylboronic acid, Pd catalyst, Base | 4-Aryl-1-(1,3-dibromopropyl)benzene | Suzuki Coupling |

| This compound | Alkene, Pd catalyst, Base | 4-Alkenyl-1-(1,3-dibromopropyl)benzene | Heck Reaction |

| This compound | Sodium azide | 1-Bromo-4-(1-bromo-3-azidopropyl)benzene | Nucleophilic Substitution |

| 3-Bromo-4-aminotoluene | 1. NaNO₂, H₂SO₄/EtOH; 2. Cu bronze | m-Bromotoluene | Sandmeyer-type Reaction |

Alteration of the Propyl Chain Structure

Modifying the three-carbon propyl chain of this compound opens up another avenue for creating a diverse range of analogues. These alterations can include changes in chain length, the introduction of unsaturation, or cyclization.

Elimination reactions can be used to introduce double bonds into the propyl chain. Treatment with a strong base could potentially lead to the formation of 1-bromo-4-(propenyl)benzene isomers through the elimination of HBr. The synthesis of 1-Bromo-4-(prop-1-en-1-yl)benzene from 4-bromobenzaldehyde (B125591) and ethyltriphenylphosphonium bromide via a Wittig reaction provides a route to such unsaturated analogues. chemicalbook.com

Intramolecular cyclization of the 1,3-dibromopropyl group can lead to the formation of a cyclopropyl (B3062369) ring. While direct cyclization of this compound is not explicitly detailed in the literature, the synthesis of 1-bromo-4-cyclopropylbenzene (B104418) is known, suggesting that the formation of a cyclopropyl group attached to the brominated benzene ring is a feasible transformation. chemicalbook.comnih.gov

The structure of the propyl chain can also be altered by starting with different building blocks during the initial synthesis. For instance, using a longer or branched-chain haloalkane in a Friedel-Crafts alkylation reaction with bromobenzene would result in analogues with different alkyl chain structures.

The following table outlines some possible alterations to the propyl chain.

| Starting Material | Reagents/Conditions | Product | Modification Type |

| This compound | Strong base (e.g., t-BuOK) | 1-Bromo-4-(propenyl)benzene isomers | Elimination |

| This compound | Reducing agent (e.g., Zn/H⁺) | 1-Bromo-4-cyclopropylbenzene | Intramolecular Cyclization |

| Bromobenzene | 1,4-Dichlorobutane, AlCl₃ | 1-Bromo-4-(4-chlorobutyl)benzene | Chain Extension (via Friedel-Crafts) |

Substitution Pattern on the Benzene Ring

Introducing additional substituents onto the benzene ring of this compound allows for the fine-tuning of its electronic and steric properties. The nature and position of these substituents are governed by the principles of electrophilic aromatic substitution.

The existing bromo and propyl groups on the benzene ring will direct incoming electrophiles to specific positions. The bromine atom is an ortho-, para-director, while the alkyl group is also an ortho-, para-director. Therefore, further substitution is likely to occur at the positions ortho to the existing substituents.

For example, nitration of this compound would be expected to yield a mixture of 1-bromo-4-(1,3-dibromopropyl)-2-nitrobenzene and 1-bromo-4-(1,3-dibromopropyl)-3-nitrobenzene. The synthesis of 1-bromo-4-methyl-2-nitrobenzene from 4-bromotoluene (B49008) demonstrates the directing effect of the methyl and bromo groups, leading to nitration at the ortho position to the methyl group. nih.gov A similar outcome would be anticipated for the dibromopropyl-substituted analogue.

Further bromination of the aromatic ring is also possible. The reaction of m-dichlorobenzene with bromine and an aluminum halide catalyst to form 1-bromo-3,4-dichlorobenzene illustrates that additional halogen atoms can be introduced onto the benzene ring. google.com

The table below summarizes the expected products from the electrophilic substitution of a 1-bromo-4-alkylbenzene.

| Starting Material | Reagents | Expected Major Product(s) | Reaction Type |

| 1-Bromo-4-propylbenzene (B1266215) | HNO₃, H₂SO₄ | 1-Bromo-2-nitro-4-propylbenzene and 1-Bromo-3-nitro-4-propylbenzene | Nitration |

| 1-Bromo-4-propylbenzene | Br₂, FeBr₃ | 1,2-Dibromo-4-propylbenzene | Bromination |

| 1-Bromo-4-propylbenzene | CH₃COCl, AlCl₃ | 2-Bromo-5-propylacetophenone | Friedel-Crafts Acylation |

Applications in Materials Science as Synthetic Intermediates

The derivatives and analogues of this compound are valuable as synthetic intermediates in the field of materials science, particularly in the development of polymers with tailored properties.

The multiple reactive sites on these molecules allow them to be incorporated into polymer backbones, potentially imparting properties such as flame retardancy or modified thermal stability. The presence of bromine atoms is a key feature, as brominated compounds are widely used as flame retardants in plastics.

One potential route for incorporation into a polymer backbone is through polycondensation reactions. For example, if the bromine atoms on the propyl chain are converted to hydroxyl groups, the resulting diol could be reacted with a dicarboxylic acid to form a polyester. Alternatively, conversion of the aryl bromide to a boronic acid or ester would allow for its use in Suzuki polycondensation to create conjugated polymers.

Derivatives of this compound can be converted into functional monomers for the synthesis of advanced materials through polymerization.

Another approach is the conversion of the bromine atoms to other polymerizable functional groups, such as acrylates. While direct conversion is complex, multi-step synthetic sequences can be envisioned where the bromine atoms are first replaced by hydroxyl groups, which are then esterified with acryloyl chloride to yield an acrylate (B77674) monomer.

The following table provides examples of potential monomers that could be synthesized from derivatives of this compound.

| Derivative of this compound | Potential Monomer | Polymerization Method |

| 1-Bromo-4-(propenyl)benzene analogue | Styrenic monomer | Free radical, anionic, or cationic polymerization |

| Diol derivative (propyl bromines replaced by OH) | Diol for polyesters/polyurethanes | Polycondensation |

| Diacrylate derivative (propyl bromines replaced by acrylate) | Crosslinking agent | Free radical polymerization |

Environmental Fate and Degradation Pathways of 1 Bromo 4 1,3 Dibromopropyl Benzene

Photolytic Degradation Mechanisms and Products

No studies were found that investigate the photolytic degradation of 1-Bromo-4-(1,3-dibromopropyl)benzene. Consequently, information regarding its degradation mechanisms under the influence of light and the resulting transformation products is not available.

Biodegradation Pathways and Metabolite Identification through Chemical Analysis

There is no available research on the biodegradation of this compound by microorganisms in soil or water. As a result, its metabolic pathways and the identity of any resulting metabolites have not been determined.

Hydrolytic Stability and Chemical Degradation Processes in Aquatic Environments

Data concerning the hydrolytic stability of this compound and its chemical degradation processes in aquatic environments could not be located. The rate and products of its reaction with water are unknown.

Future Research Directions and Emerging Methodologies for 1 Bromo 4 1,3 Dibromopropyl Benzene

The exploration of polyhalogenated organic molecules continues to be a fertile ground for chemical innovation. 1-Bromo-4-(1,3-dibromopropyl)benzene, with its distinct arrangement of aromatic and aliphatic bromine atoms, represents a compound of interest for future research. The following sections outline prospective research avenues and new methodologies that could unlock its full potential.

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-Bromo-4-(1,3-dibromopropyl)benzene?

- Methodological Answer : Synthesis typically involves bromination of a propyl-substituted benzene precursor. For instance, bromine (Br₂) with Lewis acid catalysts (e.g., AlCl₃ or FeBr₃) can introduce bromine atoms at the 1 and 3 positions of the propyl chain. Alternative routes may utilize palladium-catalyzed coupling reactions between brominated alkenes and aryl halides. Optimization of reaction temperature and solvent polarity (e.g., dichloromethane or DMF) is critical for yield improvement .

Q. How is this compound characterized for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Identifies bromine substitution patterns and propyl chain conformation. Coupling constants in 1H NMR distinguish between equatorial and axial bromine positions.

- Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns due to bromine.

- IR Spectroscopy : Detects C-Br stretching vibrations (~500–600 cm⁻¹).

- Purity Analysis : HPLC with UV detection (λ = 254 nm) or GC-MS ensures >95% purity .

Q. What are the primary research applications of this compound?

- Methodological Answer : It is used as:

- A polyhalogenated electrophile in Suzuki-Miyaura cross-couplings to synthesize biaryl structures.

- A cross-linking agent in polymer chemistry (e.g., flame-retardant materials).

- A precursor for bioactive molecule synthesis (e.g., kinase inhibitors via sequential substitutions) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Perform reactions in a fume hood with nitrile gloves and goggles.

- Store in amber glass under inert gas (N₂/Ar) at 2–8°C.

- Neutralize spills with sodium bicarbonate.

- Emergency skin contact: Wash with soap/water for 15 minutes .

Advanced Questions

Q. How can selective debromination be achieved in this compound for targeted synthesis?

- Methodological Answer :

- Use Pd(PPh₃)₄ with selective reducing agents (e.g., Zn in acetic acid) to target less stable C-Br bonds.

- Monitor progress via TLC (Rf shifts) or in situ NMR .

- Computational modeling (DFT) predicts bond dissociation energies to guide selectivity .

Q. What experimental design considerations optimize yield in large-scale syntheses?

- Methodological Answer :

- Flow Chemistry : Mitigates exothermic risks in bromination steps.

- Purification : Combine column chromatography (silica gel, hexane/EtOAc) with recrystallization (ethanol/water).

- Kinetic Studies : Identify rate-limiting steps (e.g., bromine diffusion) using stopped-flow UV-Vis spectroscopy .

Q. How do electronic effects influence bromine reactivity in this compound?

- Methodological Answer :

- Electron-withdrawing bromines activate the benzene ring for electrophilic substitution at meta positions.

- DFT Calculations : Map electrostatic potential surfaces to predict sites for nucleophilic attack.

- Validate via competitive reactions with nitrosonium tetrafluoroborate (NOBF₄) .

Q. How to resolve contradictions in reported spectroscopic data for brominated aromatics?

- Methodological Answer :

- High-Field NMR : Use ≥500 MHz instruments with 2D techniques (HSQC, HMBC) to resolve overlapping signals.

- Cross-Validation : Compare experimental data with simulated spectra from Gaussian09 (B3LYP/6-31G*).

- Controlled Crystallization : Obtain single-crystal X-ray structures to confirm ambiguous assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.